Product packaging for 5-Isopropoxy-2-methylbenzoic acid(Cat. No.:CAS No. 1266965-23-4)

5-Isopropoxy-2-methylbenzoic acid

Cat. No.: B3095593
CAS No.: 1266965-23-4
M. Wt: 194.23 g/mol
InChI Key: WGRNULHQEXPHFN-UHFFFAOYSA-N
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Description

Overview of Benzoic Acid Derivatives in Academic Research

Benzoic acid and its derivatives are fundamental scaffolds in both academic and industrial research. Their prevalence stems from their ready availability and the diverse chemical transformations they can undergo. In medicinal chemistry, the benzoic acid moiety is a common feature in many pharmaceutical agents. preprints.org For instance, researchers have synthesized series of benzoic acid derivatives and evaluated their potential as anticancer agents. preprints.org The development of 2,5-substituted benzoic acid derivatives as dual inhibitors of anti-apoptotic proteins highlights their therapeutic potential. acs.orgnih.gov

Beyond pharmaceuticals, substituted benzoic acids are pivotal in materials science. They serve as building blocks for coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage and catalysis. mdpi.com The ability of the carboxylic acid group to coordinate with metal ions, combined with the structural diversity offered by other substituents on the benzene (B151609) ring, allows for the design of materials with specific properties. mdpi.com

The Role of Alkoxy and Methyl Substituents in Aromatic Chemical Systems

The presence of alkoxy (such as isopropoxy) and methyl groups as substituents on an aromatic ring significantly influences the molecule's electronic properties and reactivity.

Alkoxy Groups: Alkoxy groups, like the isopropoxy group in 5-isopropoxy-2-methylbenzoic acid, are generally considered electron-donating groups through resonance (the +M effect). doubtnut.com This means they can donate electron density to the aromatic ring. This electron-donating nature can affect the acidity of the benzoic acid. Typically, electron-donating groups decrease the acidity of benzoic acid by destabilizing the resulting carboxylate anion. libretexts.org However, the position of the alkoxy group (ortho, meta, or para) relative to the carboxylic acid is crucial. doubtnut.com In some cases, weak non-covalent interactions involving the alkoxy group can also influence reaction regioselectivity. mdpi.com The crystalline packing of alkoxy-substituted benzoic acids can be influenced by C-H···O interactions involving the methoxy (B1213986) groups. conicet.gov.ar

Methyl Groups: The methyl group is also an electron-donating group, primarily through an inductive effect (+I effect). quora.com When attached to a benzene ring, it increases the electron density of the ring. Similar to alkoxy groups, this generally decreases the acidity of benzoic acid. libretexts.org However, a methyl group in the ortho position can cause a phenomenon known as the "ortho effect," which often results in an increased acidity compared to what would be expected based on electronic effects alone. quora.com This is attributed to steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring, which in turn affects resonance stabilization. quora.com

Current Research Landscape Pertaining to Aromatic Carboxylic Acids

The field of aromatic carboxylic acids is an active area of research with several key trends. One significant area is their use in catalysis. Recent studies have explored the use of aromatic carboxylic acids as photocatalysts for methane (B114726) oxidation under mild conditions, offering a sustainable approach to chemical synthesis. nih.gov The carboxyl group plays a crucial role in these reactions by generating reactive radical species. nih.gov

Furthermore, decarboxylative transformations of carboxylic acids have become a powerful tool in organic synthesis. researchgate.net These reactions, often catalyzed by transition metals, allow for the replacement of the carboxylic acid group with other functional groups, providing efficient routes to complex molecules. researchgate.netacs.orgresearchgate.net

In the realm of materials science, the design of novel coordination polymers and MOFs using multifunctional aromatic carboxylic acids continues to be a major focus. mdpi.com Researchers are exploring new organic building blocks to create materials with unique structural features and functional properties for applications such as gas capture. mdpi.com

The investigation of substituent effects on the properties and reactivity of benzoic acid derivatives remains a fundamental aspect of this research, guiding the design of new molecules for various applications. libretexts.orgmdpi.comlibretexts.org

Rationale for Focused Investigation on this compound

A focused investigation on this compound is warranted due to the unique combination of its substituents and their potential for interesting chemical and biological properties. The presence of an ortho-methyl group and a meta-isopropoxy group (relative to the carboxylic acid) creates a specific electronic and steric environment.

Furthermore, this specific substitution pattern can be found in molecules with potential biological activity. For instance, this compound has been mentioned as an intermediate in the synthesis of compounds investigated as protein kinase inhibitors. google.com The 2,5-disubstituted benzoic acid scaffold has also been explored for its potential as an inhibitor of anti-apoptotic proteins. acs.orgnih.gov Therefore, a detailed study of the chemical properties of this compound can provide valuable insights for the design of new therapeutic agents.

The following table summarizes some of the key properties of related substituted benzoic acids, providing a context for the investigation of this compound.

Substituent (para)pKaEffect on Acidity
-H (Benzoic Acid)4.19Reference
-CH₃4.34Decreases acidity
-OCH₃4.46Decreases acidity
-NO₂3.41Increases acidity
Data sourced from Chemistry LibreTexts libretexts.org

This data illustrates the significant impact of substituents on the acidity of benzoic acid. A thorough examination of this compound will contribute to a deeper understanding of these structure-property relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B3095593 5-Isopropoxy-2-methylbenzoic acid CAS No. 1266965-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)14-9-5-4-8(3)10(6-9)11(12)13/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRNULHQEXPHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Isopropoxy 2 Methylbenzoic Acid

Established Synthetic Routes for Analogous Benzoic Acid Ethers

Traditional methods for synthesizing benzoic acid ethers often rely on a two-step process involving esterification followed by etherification, or through the direct alkylation of phenolic substrates. These foundational methods provide a basis for the potential synthesis of 5-isopropoxy-2-methylbenzoic acid.

Esterification and Subsequent Etherification Sequences

A common and well-documented route to producing substituted benzoic acid ethers is through the initial protection of the carboxylic acid group via esterification. This is typically followed by the etherification of a hydroxyl group on the aromatic ring and subsequent hydrolysis of the ester to yield the desired benzoic acid.

For instance, the synthesis of 2-propoxy-5-methylbenzoic acid was successfully achieved by first converting p-cresotinic acid (2-hydroxy-5-methylbenzoic acid) to its ethyl ester. nist.gov This esterification is often catalyzed by a strong acid like sulfuric acid in the presence of an excess of the corresponding alcohol. nist.gov The resulting ester is then subjected to etherification, for example, through a Williamson ether synthesis by reacting it with an alkyl halide (e.g., propyl iodide) in the presence of a base. nist.gov The final step involves the hydrolysis of the ester group, typically under basic conditions followed by acidification, to yield the target benzoic acid. nist.gov This sequential approach is often preferred as it can avoid side reactions and lead to higher yields of the desired product. nist.gov

The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental process in this sequence. youtube.com The reaction is an equilibrium process, and various catalysts and conditions can be employed to drive it towards the product side. dergipark.org.trresearchgate.net

Direct Alkylation Approaches on Substituted Phenols

Direct alkylation of a substituted phenol (B47542) offers a more direct pathway to the ether linkage. This method involves the reaction of a phenol with an alkylating agent in the presence of a catalyst. The choice of catalyst is crucial for achieving high selectivity, particularly for para-alkylation. google.com Aryl sulfonic acids have been shown to be effective catalysts for the para-alkylation of phenols. google.com

The reactivity of the phenol is a key factor, with the hydroxyl group activating the aromatic ring towards electrophilic substitution. wikipedia.org However, this high reactivity can also lead to polysubstitution, making regioselective synthesis challenging. wikipedia.org The reaction conditions, such as temperature and the ratio of reactants, can be optimized to favor the desired product. google.com

Novel Strategies for the Preparation of this compound

Modern organic synthesis has seen the advent of powerful catalytic systems that enable more efficient and selective bond formations. These novel strategies, including palladium-catalyzed cross-coupling reactions and transition-metal-free approaches, offer promising alternatives for the synthesis of complex molecules like this compound.

Palladium-Catalyzed Coupling Reactions in Benzoic Acid Synthesis

Palladium catalysis has revolutionized the synthesis of aromatic compounds, including benzoic acids. These methods often involve the coupling of aryl halides or other precursors with a suitable reaction partner. For example, palladium-catalyzed reactions between benzoic acids and aryl halides can lead to the formation of C-C or C-O bonds, depending on the reaction conditions and ligands used. researchgate.net

Specific applications include the direct annulation of benzoic acids with phenols to synthesize dibenzopyranones, showcasing the ability to form complex scaffolds from readily available starting materials. acs.orgacs.org Furthermore, palladium-catalyzed intramolecular direct arylation of benzoic acids has been developed, which involves a tandem decarboxylation and C-H activation process. nih.gov Palladium(II)-catalyzed ortho-alkylation of benzoic acids with alkyl halides has also been reported, providing a route to functionalized benzoic acids. nih.gov These catalytic systems offer high efficiency and functional group tolerance, making them attractive for the synthesis of substituted benzoic acids.

Transition-Metal-Free Synthetic Approaches

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals, primarily due to concerns about cost, toxicity, and metal contamination in the final products. Several transition-metal-free methods for the synthesis and modification of benzoic acids have been reported.

For example, a one-pot conversion of substituted benzoic acids to anilines using tosyl azide (B81097) under transition-metal-free conditions has been demonstrated. rsc.org Additionally, the synthesis of phenols from benzoic acids has been achieved without the need for transition metals, offering a simple and practical alternative. orgsyn.orgresearchgate.net The development of transition-metal-free one-pot processes for the synthesis of fused benzofuranamines and benzo[b]thiophenamines further highlights the potential of these methods in constructing complex heterocyclic systems. nih.gov These approaches often utilize readily available reagents and operate under mild conditions, aligning with the principles of sustainable chemistry.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles can be applied to the synthesis of this compound in several ways.

One key aspect is the use of environmentally benign solvents and catalysts. For example, the use of water as a solvent in organic reactions is highly desirable. brazilianjournals.com.br The development of a solar-driven electrochemical process for the synthesis of benzoic acid from toluene (B28343) represents a significant step towards a more sustainable production method. rsc.org

Another important principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The development of catalytic reactions, such as the selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide as a green oxidant, contributes to this goal. mdpi.com Furthermore, the use of biomass-derived starting materials, such as the synthesis of benzoic acid from glucose-derived materials, offers a renewable alternative to petroleum-based feedstocks. escholarship.org The application of green catalysts, such as deep eutectic solvents and ionic liquids, for the esterification of benzoic acid also presents a more sustainable approach. dergipark.org.trresearchgate.net

Catalytic Oxidation Methods for Carboxylic Acid Formation

The carboxylic acid moiety of this compound originates from the oxidation of a methyl group on the benzene (B151609) ring. The commercial production of benzoic acid and its derivatives often relies on the partial oxidation of toluene and substituted toluenes. wikipedia.org This process is typically performed using air or pure oxygen as the oxidant in the presence of metal catalysts.

Common industrial methods involve the liquid-phase air oxidation of toluene derivatives at temperatures between 150-170°C and pressures of 8-10 MPa. researchgate.net Cobalt and manganese salts, such as cobalt acetate (B1210297) or cobalt naphthenate, are frequently employed as catalysts to facilitate this transformation. wikipedia.orgresearchgate.netgloballcadataaccess.org The reaction proceeds through a free radical mechanism, where the catalyst promotes the formation of radical species that react with oxygen to oxidize the methyl group. organic-chemistry.org

Vapor-phase oxidation is an alternative approach, often utilizing catalysts like vanadium oxide, sometimes modified with promoters such as molybdenum oxide (MoO₃), to enhance selectivity and conversion rates. pvamu.eduresearchgate.net The mechanism involves the initial oxidation of the toluene derivative to benzyl (B1604629) alcohol, which is then further oxidized to benzaldehyde (B42025) and finally to benzoic acid. mdpi.com Research has focused on optimizing these catalytic systems to improve yields and operate under milder conditions. For instance, studies have investigated the kinetics of liquid-phase oxidation, noting that the reaction can be diffusion-controlled.

Catalyst SystemOxidantPhaseTypical ConditionsReference
Cobalt Acetate/NaBrAir/O₂Liquid150-170°C, 8-10 MPa researchgate.net
Cobalt NaphthenateOxygenLiquidHigh Temperature & Pressure wikipedia.org
V₂O₅/MoO₃ on Al₂O₃AirVapor~300-400°C researchgate.net
Co(C₁₈H₃₅O₂)₂/NH₄BrMolecular O₂LiquidNot specified organic-chemistry.org

Sustainable Solvent Systems and Reaction Conditions

In alignment with the principles of green chemistry, significant research has been dedicated to developing more sustainable synthetic routes. A key aspect of this is the replacement of conventional volatile organic solvents with environmentally benign alternatives. rsc.org Water is a highly desirable green solvent due to its non-toxicity and availability. researchgate.netresearchgate.net Reactions such as the oxidation of toluene derivatives have been successfully carried out in water, sometimes utilizing catalysts like potassium permanganate (B83412). researchgate.net

Bio-based solvents, derived from renewable resources like plants or microorganisms, offer another sustainable option. numberanalytics.com Examples include:

Bio-alcohols: Bioethanol and biobutanol can be produced via fermentation. numberanalytics.comsigmaaldrich.com

2-MeTHF (2-Methyltetrahydrofuran): Derived from biomass, it is considered a greener alternative to solvents like THF and dichloromethane. wiley.com

Cyrene (Dihydrolevoglucosenone): A bio-based solvent derived from cellulose. wiley.com

Other advanced solvent systems include ionic liquids, which are salts with low melting points, and supercritical fluids like CO₂, which offer tunable properties and reduced waste. rsc.orgresearchgate.netnumberanalytics.com Furthermore, developing solvent-free reaction conditions, where the reactants themselves act as the medium, represents an ideal approach to minimizing solvent waste. researchgate.net Microwave-assisted synthesis can often facilitate these solvent-free reactions, significantly reducing reaction times and energy consumption. researchgate.net

Synthesis of Key Precursors and Functionalized Intermediates

The synthesis of this compound requires the assembly of a specifically substituted benzene ring. This typically involves starting with a less complex benzoic acid derivative and introducing the necessary functional groups in a regioselective manner. Common precursors include halogenated 2-methylbenzoic acids, which can be subsequently converted to the desired isopropoxy derivative.

Regioselective Iodination of 2-Methylbenzoic Acid

To install the isopropoxy group at the C-5 position, a common strategy involves the synthesis of 5-iodo-2-methylbenzoic acid as a key intermediate. The iodine atom can later be displaced or used in a coupling reaction. The challenge lies in achieving regioselectivity, as direct electrophilic substitution on 2-methylbenzoic acid can yield a mixture of isomers. The methyl group directs incoming electrophiles to the ortho (C-3) and para (C-5) positions, while the carboxyl group directs to the meta (C-3 and C-5) positions. Both groups, therefore, activate the C-3 and C-5 positions for substitution.

Specific methods have been developed to achieve high regioselectivity for the 5-iodo product. One patented method involves the reaction of 2-methylbenzoic acid with iodine in the presence of sodium nitrite (B80452) and fuming sulfuric acid. google.com Another effective approach for ortho-iodination of benzoic acids uses an iridium catalyst with N-iodosuccinimide (NIS) as the iodine source, although this directs to the C-6 position. acs.org For achieving substitution at C-5, methods that can differentiate between the two activated positions are necessary, often relying on specific catalyst and reagent systems. google.com

Bromination and Other Halogenation Strategies for Benzoic Acid Derivatives

Bromination is another widely used strategy to functionalize the aromatic ring. When benzoic acid is treated with bromine (Br₂) in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃), electrophilic aromatic substitution occurs. youtube.com Because the carboxyl group is a deactivating and meta-directing group, the bromine is directed primarily to the C-3 position, yielding m-bromobenzoic acid. youtube.comshaalaa.com

For 2-methylbenzoic acid, the directing effects of the methyl (ortho, para) and carboxyl (meta) groups converge on the C-3 and C-5 positions. Achieving selectivity for the C-5 position often requires careful selection of reagents and conditions. For example, reacting 2-methylbenzoic acid with 1,3-dibromo-5,5-dimethylhydantoin (B127087) in concentrated sulfuric acid has been shown to produce 5-bromo-2-methylbenzoic acid in high yield. chemicalbook.com This bromo-intermediate is valuable for subsequent reactions, such as the Williamson ether synthesis to introduce the isopropoxy group.

Halogenation MethodSubstrateReagent(s)Major ProductReference
BrominationBenzoic AcidBr₂ / FeBr₃m-Bromobenzoic acid youtube.comshaalaa.com
Bromination2-Methylbenzoic Acid1,3-Dibromo-5,5-dimethylhydantoin / H₂SO₄5-Bromo-2-methylbenzoic acid chemicalbook.com
Iodination2-Methylbenzoic AcidI₂ / NaNO₂ / H₂SO₄ (fuming)5-Iodo-2-methylbenzoic acid google.com

Optimization of Reaction Parameters and Yield Enhancement in the Production of this compound

The final key step in synthesizing this compound from a precursor like 5-hydroxy- or 5-halo-2-methylbenzoic acid is typically a Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) by an alkoxide. Optimizing the parameters of this step is crucial for maximizing the yield and purity of the final product.

Key factors influencing the Williamson ether synthesis include: numberanalytics.com

Base: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is needed to deprotonate the hydroxyl group of the precursor (if starting from 5-hydroxy-2-methylbenzoic acid) to form a more nucleophilic alkoxide.

Solvent: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are often preferred as they solvate the cation, enhancing the nucleophilicity of the alkoxide anion. numberanalytics.com

Temperature: Increasing the reaction temperature generally increases the rate of reaction. However, excessively high temperatures can lead to side reactions, such as elimination, particularly with secondary alkyl halides like isopropyl halides. numberanalytics.com

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. It allows for rapid and uniform heating, often reducing reaction times from hours to minutes. numberanalytics.comsacredheart.edusacredheart.edu Studies have shown significant optimization of ether synthesis by fine-tuning microwave parameters like time, temperature, and wattage. sacredheart.edusacredheart.edu

For instance, a method for producing o-alkoxybenzoic acids from o-chlorobenzoic acids utilizes a copper salt catalyst in the presence of a lower alcohol and an alkylamine, with reaction conditions optimized at 5-100°C for 1-50 hours. google.com Such catalytic approaches can enhance yield and selectivity in ether formation on benzoic acid derivatives.

Chiral Synthesis Considerations for Stereoisomeric Benzoic Acid Derivatives

While this compound is an achiral molecule, the broader class of benzoic acid derivatives includes many compounds that are chiral. The synthesis and separation of these stereoisomers are important in fields like pharmaceuticals and materials science.

One of the most common methods for separating the enantiomers of a racemic carboxylic acid is chiral resolution . wikipedia.org This process involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), such as brucine, strychnine, or a chiral amine. wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, the addition of an acid liberates the individual enantiomers of the carboxylic acid. wikipedia.org

Enzymatic resolution is another powerful technique. For example, the enzyme α-chymotrypsin can selectively hydrolyze one enantiomer of an amino acid ester, allowing for the separation of the D and L forms. rsc.org This principle can be applied to derivatives of benzoic acid.

Furthermore, it is possible to construct chiral superstructures from achiral building blocks. Research has shown that achiral benzoic acid derivatives can be co-crystallized with various amines to form non-centrosymmetric and chiral crystals, held together by hydrogen bonding networks. acs.org This demonstrates that even achiral benzoic acid molecules can be employed as building blocks in the field of chiral supramolecular chemistry.

Mechanistic Investigations of Chemical Transformations Involving 5 Isopropoxy 2 Methylbenzoic Acid

Reaction Mechanism Elucidation in the Formation of 5-Isopropoxy-2-methylbenzoic Acid

The synthesis of this compound typically involves the introduction of the isopropoxy group onto a pre-existing benzoic acid framework, a process that can be achieved through various synthetic routes. Understanding the mechanisms of these transformations is key to controlling reaction outcomes and improving efficiency.

The formation of the ether linkage in this compound is a critical step in its synthesis. A common precursor for this transformation is 5-hydroxy-2-methylbenzoic acid. sigmaaldrich.combldpharm.comchemsrc.com The etherification is typically achieved via a Williamson ether synthesis-type mechanism.

In this reaction, the phenolic hydroxyl group of 5-hydroxy-2-methylbenzoic acid is first deprotonated by a suitable base, such as potassium carbonate or sodium hydroxide, to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an isopropyl halide, typically isopropyl iodide or bromide. The reaction proceeds as the phenoxide ion attacks the electrophilic carbon of the isopropyl halide, displacing the halide leaving group and forming the isopropoxy ether linkage.

To circumvent potential side reactions and improve yields, an alternative route involves the initial esterification of the carboxylic acid group of 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid). nist.gov The resulting ester, for instance, ethyl 2-hydroxy-5-methylbenzoate, is then subjected to propylation with propyl iodide. nist.gov This approach protects the carboxylic acid functionality during the etherification step. Subsequent hydrolysis of the ester group regenerates the carboxylic acid, yielding the final product, 2-propoxy-5-methylbenzoic acid. nist.gov

Table 1: Comparison of Etherification Strategies for Benzoic Acid Derivatives

PrecursorReagentsKey TransformationAdvantage
5-Hydroxy-2-methylbenzoic acidBase (e.g., K2CO3), Isopropyl halideDirect etherification of phenol (B47542)Fewer synthetic steps
2-Hydroxy-5-methylbenzoic acid1. Ethanol, H2SO4 (cat.) 2. Propyl iodide 3. KOH, H2OEsterification, followed by etherification and hydrolysisProtects the carboxylic acid group, potentially leading to cleaner reactions and higher yields. nist.gov

This table provides a simplified comparison of two potential etherification routes.

The synthesis of the core benzoic acid structure itself involves aromatic functionalization. One classical method for introducing a carboxyl group onto an aromatic ring is through the carboxylation of a Grignard reagent. youtube.com For a related compound, 2-propoxy-5-methylbenzoic acid, a synthetic route starting from p-cresotinic acid has been described. nist.gov The preparation of p-cresotinic acid (2-hydroxy-5-methylbenzoic acid) can be achieved by the carbonation of p-cresol (B1678582). nist.gov This reaction, a Kolbe-Schmitt type reaction, involves the nucleophilic attack of the phenoxide of p-cresol onto carbon dioxide, typically under pressure and elevated temperature. The regioselectivity of this reaction is influenced by the reaction conditions.

Another approach to synthesizing benzoic acids involves the oxidation of an alkyl group on the benzene (B151609) ring. youtube.com For instance, a methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. youtube.com The mechanism of this oxidation is complex and involves radical intermediates. youtube.com

Mechanistic Studies of Derivatization Reactions

The carboxylic acid and the substituted aromatic ring of this compound offer multiple sites for further chemical modification. Understanding the mechanisms of these derivatization reactions is essential for harnessing its full synthetic potential.

The conversion of the carboxylic acid group of this compound into an amide is a fundamental transformation. Amide bond formation typically proceeds via the activation of the carboxylic acid. nih.govyoutube.com

One common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride is then treated with an amine. The mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the amide. youtube.com

Alternatively, direct condensation of the carboxylic acid with an amine can be achieved using coupling reagents. luxembourg-bio.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond, with the carbodiimide (B86325) byproduct being a urea (B33335) derivative.

Titanium tetrachloride (TiCl4) can also mediate the direct condensation of carboxylic acids and amines. nih.gov The proposed mechanism suggests the formation of an adduct between the carboxylate and TiCl4, which enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the amine. nih.gov The reaction can proceed either through direct amide formation or via intermediate acyl pyridinium (B92312) or acyl chloride species. nih.gov

Table 2: Mechanistic Pathways for Amide Formation from Benzoic Acids

MethodActivating AgentKey IntermediateDriving Force
Acyl Chloride RouteThionyl Chloride (SOCl2)Acyl chlorideHigh electrophilicity of the acyl chloride
Carbodiimide CouplingDCC, EDCO-acylisoureaFormation of a stable urea byproduct
Titanium-mediated CondensationTitanium Tetrachloride (TiCl4)Titanium-carboxylate adductLewis acid activation of the carbonyl group. nih.gov

This table summarizes different mechanistic approaches for the formation of amides from benzoic acids.

Decarboxylative cross-coupling reactions have emerged as powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, using readily available carboxylic acids as substrates. wikipedia.orgrsc.org These reactions offer an alternative to traditional cross-coupling methods that often require the pre-synthesis of organometallic reagents. rsc.org

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.org In the context of decarboxylative coupling, the carboxylic acid first undergoes decarboxylation to generate an organometallic intermediate.

For instance, in a copper-palladium bimetallic system, the benzoic acid derivative can react with a copper salt to form an aryl-copper intermediate with the loss of carbon dioxide. wikipedia.org This aryl-copper species then undergoes transmetalation with a palladium(II) complex, which is formed from the oxidative addition of an aryl halide to a palladium(0) catalyst. wikipedia.org The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst. wikipedia.orgnih.gov

Copper-catalyzed decarboxylative C-H arylation of heteroarenes with benzoic acids has also been developed, using molecular oxygen as the oxidant. rsc.org The proposed mechanism involves the formation of an aryl-copper species via decarboxylation, which then participates in the C-H activation of the heteroarene.

Reactivity Patterns and Selectivity Control of the Isopropoxy and Carboxylic Acid Groups

The reactivity of this compound is dictated by the interplay of its three functional groups: the isopropoxy group, the methyl group, and the carboxylic acid group.

The carboxylic acid group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution reactions. solubilityofthings.com However, its directing effect can be influenced by the reaction conditions. For instance, in strongly acidic media, the carboxylic acid can be protonated, further deactivating the ring. Conversely, under basic conditions, it exists as a carboxylate anion, which is an activating group.

The isopropoxy group is an ortho, para-directing activating group due to the electron-donating resonance effect of the oxygen atom's lone pairs. The methyl group is also an ortho, para-directing activating group, albeit weaker than the isopropoxy group. The combined directing effects of the isopropoxy and methyl groups will influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring. The position of substitution will be determined by a combination of these electronic effects and steric hindrance.

The carboxylic acid itself is the most reactive site for nucleophilic acyl substitution. libretexts.org The reactivity of carboxylic acid derivatives generally follows the order: acyl phosphates > thioesters > carboxylic acids/esters > amides > carboxylates. libretexts.org This trend is related to the ability of the leaving group to depart, with weaker bases being better leaving groups. libretexts.org The hydroxyl group of a carboxylic acid is a poor leaving group, and its conversion to a better leaving group is often necessary for substitution reactions to occur. msu.edu

Influence of the Isopropoxy Group on Aromatic Electrophilic/Nucleophilic Substitution

The reactivity of the aromatic ring in this compound towards electrophilic and nucleophilic substitution is governed by the cumulative electronic effects of its three substituents: the isopropoxy group, the methyl group, and the carboxylic acid group.

The isopropoxy group, like other alkoxy groups, exerts a dual electronic influence. It has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom and a potent, overriding electron-donating resonance effect (+R) from the oxygen's lone pairs delocalizing into the benzene ring. This net electron-donating character makes the isopropoxy group an activating group, increasing the ring's electron density and making it more susceptible to electrophilic attack. This effect is most pronounced at the ortho and para positions relative to the isopropoxy group.

Conversely, the carboxylic acid group is a deactivating group. britannica.com Its carbonyl component strongly withdraws electron density from the aromatic ring through both inductive and resonance effects (-I, -R). This deactivation makes electrophilic substitution less favorable compared to unsubstituted benzene and directs incoming electrophiles to the meta position. britannica.comquora.com The methyl group is a weak electron-donating group (+I) and is considered activating.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Position on Ring Electronic Effect Activating/Deactivating Ortho/Para/Meta Directing
-COOH 1 -I, -R (Electron Withdrawing) Deactivating libretexts.org Meta britannica.comquora.com
-CH₃ 2 +I (Electron Donating) Activating Ortho, Para
-O-CH(CH₃)₂ 5 -I, +R (Net Electron Donating) hcpgcollege.edu.in Activating Ortho, Para

Carboxylic Acid Group Reactivity in Complex Chemical Environments

The carboxylic acid functional group possesses a distinct reactivity profile that is modulated by the other substituents on the benzene ring. msu.edu Key reactions of the carboxyl group include the substitution of its hydroxyl hydrogen and the replacement of the entire hydroxyl group. msu.edu

The acidity of the carboxylic acid, and thus the ease of substituting its proton, is influenced by the electronic nature of the ring's substituents. libretexts.org Electron-withdrawing groups stabilize the resulting carboxylate anion, thereby increasing the acid's strength (lowering its pKa). libretexts.orglibretexts.org Conversely, electron-donating groups destabilize the anion, making the acid weaker (increasing its pKa). libretexts.org In this compound, both the isopropoxy and methyl groups are electron-donating. This increased electron density on the ring destabilizes the negative charge of the carboxylate conjugate base, making this compound a weaker acid than benzoic acid itself.

Table 2: Influence of Substituents on Benzoic Acid Acidity

Compound Substituent Effect Expected pKa Relative to Benzoic Acid Reason
Benzoic Acid Reference 4.2 hcpgcollege.edu.inlibretexts.org Baseline acidity from -COOH on a phenyl ring. libretexts.org
4-Methoxybenzoic Acid Electron-Donating (+R > -I) hcpgcollege.edu.in Higher The electron-donating methoxy (B1213986) group destabilizes the carboxylate anion. libretexts.org
4-Nitrobenzoic Acid Electron-Withdrawing (-I, -R) hcpgcollege.edu.in Lower The electron-withdrawing nitro group stabilizes the carboxylate anion. libretexts.org
This compound Net Electron-Donating Higher The combined electron-donating effects of the isopropoxy and methyl groups destabilize the carboxylate anion.

Reactions involving the substitution of the hydroxyl group, such as esterification, proceed via an addition-elimination mechanism at the carbonyl carbon. msu.edu Acid catalysis is typically required to enhance the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like an alcohol. msu.edu The steric bulk of the substituents near the carboxylic acid can also influence reaction rates. In this molecule, the ortho-methyl group can provide steric hindrance, potentially slowing down reactions at the carboxyl group compared to an unhindered benzoic acid. msu.edu

Radical Chemistry and Related Rearrangements in Benzoic Acid Systems

Benzoic acid systems can undergo reactions with free radicals, such as the hydroxyl radical (•OH), which is relevant in atmospheric and aqueous degradation processes. nih.govrsc.org These reactions primarily follow two mechanistic pathways: hydrogen abstraction and radical addition. nih.gov

Hydrogen Abstraction (H-abs): A radical can abstract the acidic hydrogen from the carboxylic acid group or a hydrogen atom from the aromatic ring. In the gas phase, hydrogen abstraction is a viable pathway. rsc.orgresearchgate.net However, in the aqueous phase, the rate constants for hydrogen abstraction are significantly lower than for radical addition. rsc.orgresearchgate.net

Radical Addition: The •OH radical can add to the various carbon atoms of the benzene ring, forming hydroxycyclohexadienyl-type radical intermediates. nih.gov This is generally the dominant pathway in aqueous media. nih.govresearchgate.net

Studies on unsubstituted benzoic acid have shown that the addition of •OH radicals is regioselective. The reaction rate constants follow the order of meta addition > para addition > ortho addition. rsc.orgrsc.orgresearchgate.net This preference is attributed to the formation of pre-reactive complexes that alter the energy barriers for each pathway. rsc.org The ortho adducts are also found to be less susceptible to subsequent reactions, suggesting they are more stable intermediates. rsc.orgresearchgate.net

Table 3: Reaction Rate Constants for Hydroxyl Radical Addition to Benzoic Acid

Reaction Pathway Phase Finding
Addition vs. Abstraction Aqueous Potential barriers for addition are lower than for abstraction. nih.gov
Regioselectivity Gas & Aqueous Rate constants follow the order: meta > para > ortho addition. rsc.orgrsc.org
Reactivity Aqueous vs. Gas Rate constants for addition reactions are highest for the benzoate (B1203000) anion in the aqueous phase, followed by benzoic acid in the aqueous phase, and then benzoic acid in the gas phase. rsc.orgresearchgate.net

Investigating Isomerization Phenomena in Syntheses of Substituted Benzoic Acids

Isomerization in substituted benzoic acids can manifest as constitutional isomerism (different substituent positions) or, more subtly, as conformational isomerism. A key example of the latter is the E/Z isomerization related to the orientation of the carboxylic acid's hydroxyl group relative to its carbonyl group.

The carboxylic acid group can exist in two planar conformations: a low-energy Z-conformer and a high-energy E-conformer. For benzoic acid, the E-conformer is significantly less stable, and the interconversion from E to Z occurs rapidly via quantum mechanical tunneling of the hydrogen atom. nih.gov This tunneling is so fast for the parent benzoic acid that the E-isomer cannot be observed directly. nih.gov

However, systematic studies on para-substituted benzoic acids have demonstrated that electronic substituents on the aromatic ring can significantly influence the rate of this E → Z isomerization and the half-life (τ) of the E-conformer. nih.gov

Electron-donating groups (like alkyl groups) have been shown to increase the half-life of the less stable E-conformer. nih.gov

Electron-withdrawing groups (like nitro groups) decrease the half-life, accelerating the tunneling process. nih.gov

This phenomenon has led to the development of Hammett relationships for atom tunneling, providing a quantitative link between the electronic nature of a substituent and its effect on this isomerization process. nih.gov

For this compound, the presence of two electron-donating groups (isopropoxy and methyl) would be expected to stabilize the E-conformer relative to unsubstituted benzoic acid, thereby slowing its rate of isomerization and increasing its half-life, should it be formed.

Table 4: Effect of Substituent Type on E → Z Isomerization of Substituted Benzoic Acids

Substituent Type Electronic Effect Effect on E-to-Z Barrier Effect on Half-Life (τ) of E-conformer
σ-Electron Donors (e.g., Alkyl) Donating Increase Increase nih.gov
σ-Acceptor/π-Donor (e.g., Halogen, -OH) Mixed Decrease Decrease nih.gov
σ-/π-Acceptor (e.g., -NO₂) Withdrawing Decrease Decrease nih.gov

Design and Synthesis of Derivatives and Analogs of 5 Isopropoxy 2 Methylbenzoic Acid

Structure-Activity Relationship (SAR) Studies of Benzoic Acid Derivatives

The inherent structural features of benzoic acid and its derivatives provide a valuable framework for designing targeted therapeutic agents. The spatial arrangement of substituents on the aromatic ring plays a crucial role in determining the biological activity and selectivity of these compounds.

Retinoids, which are both natural and synthetic analogs of all-trans-retinoic acid (ATRA), are pivotal in regulating cell differentiation, proliferation, and embryonic development. daneshyari.com Their biological effects are mediated through two types of nuclear receptors: retinoic acid receptors (RARs) and retinoid X receptors (RXRs), each with α, β, and γ subtypes. daneshyari.com The design of selective RARα agonists is a key area of research, particularly in oncology.

The fundamental structure of a retinoid agonist requires a hydrophobic portion and a polar carboxylic acid group, with their relative positioning being critical for receptor binding and activation. daneshyari.com RAR ligands typically possess a planar and straight skeleton. daneshyari.com Alterations to the benzoic acid moiety of synthetic retinoids can significantly impact their potency and receptor selectivity. For instance, the introduction of a methyl group at the meta-position relative to the carboxyl group in some diphenylamine-based retinoids has been shown to convert an agonist into an antagonist. nih.govresearchgate.net

While direct studies on 5-isopropoxy-2-methylbenzoic acid as a core for RARα agonists are not extensively documented, the principles of retinoid design suggest its potential. The isopropoxy and methyl groups would contribute to the hydrophobic character, and the carboxylic acid provides the necessary polar head for receptor interaction. The substitution pattern on the benzoic acid ring, as seen in this compound, would influence the orientation of the molecule within the ligand-binding pocket of RARα, potentially leading to selective agonism. The development of potent and selective RARα agonists often involves creating more complex structures where the benzoic acid derivative is linked to other aromatic or heterocyclic systems.

The urokinase plasminogen activator receptor (uPAR) is a key player in cell surface plasminogen activation, a process implicated in pathological conditions such as tumor growth and metastasis. nih.govnih.gov The interaction between urokinase-type plasminogen activator (uPA) and uPAR is a target for therapeutic intervention. nih.gov The design of antagonists for this interaction is an active area of research. nih.gov

Currently, there is a lack of published research specifically exploring this compound or other simple benzoic acid derivatives as a scaffold for the development of ligands targeting the urokinase receptor. The known ligands and antagonists are often peptides or larger molecules designed to mimic the binding interface of uPA. nih.gov This represents a potential, yet unexplored, avenue for the application of derivatives of this compound.

DNA topoisomerases are essential enzymes that regulate the topological state of DNA and are validated targets for cancer chemotherapy. nih.govnih.gov Topoisomerase I inhibitors, such as camptothecin (B557342) and its derivatives, act by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks and cell death. nih.govgoogle.com

The known topoisomerase I inhibitors are typically complex, multi-ring systems with a planar structure that allows them to intercalate into the DNA at the enzyme-DNA interface. nih.gov While some of these complex molecules may contain a carboxylic acid group, a simple benzoic acid derivative like this compound is unlikely to exhibit significant topoisomerase I inhibitory activity on its own. To be effective, the benzoic acid core would need to be incorporated into a larger, more rigid, and planar heterocyclic system that can effectively interact with the topoisomerase-DNA complex. There is currently no direct evidence in the scientific literature for the development of this compound analogs as topoisomerase I inhibitors.

The benzoic acid scaffold has been successfully utilized in the design of various enzyme inhibitors. Derivatives of this compound have been specifically mentioned in the context of synthesizing potent protein kinase inhibitors. For example, pyrimidine (B1678525) and pyridine (B92270) derivatives incorporating a this compound moiety have been developed as inhibitors of anaplastic lymphoma kinase (ALK), focal adhesion kinase (FAK), and other kinases, which are important targets in oncology.

Beyond kinases, benzoic acid derivatives have been investigated as inhibitors of other enzymes. For instance, studies have explored their potential to inhibit fungal-specific enzymes like CYP53, which could lead to the development of new antifungal agents. nih.gov Other research has focused on designing benzoic acid derivatives as inhibitors of carbonic anhydrases and acetylcholinesterase, which are relevant targets for conditions like Alzheimer's disease. nih.govsci-hub.se

The following table summarizes the inhibitory activities of some benzoic acid derivatives against various enzymes, illustrating the potential for this class of compounds.

Compound ClassTarget EnzymeExample InhibitorInhibition Data (KI or IC50)
Tetrahydroisoquinolynyl-benzoic acidsAcetylcholinesterase (AChE)2,2-dimethyl-1,3-dioxan-4-one-substituted derivativeKI = 13.62 ± 0.21 nM nih.gov
Tetrahydroisoquinolynyl-benzoic acidsCarbonic Anhydrase I (hCA I)Cyclohexanone-substituted derivativeKI = 75.30 ± 1.11 nM nih.gov
Tetrahydroisoquinolynyl-benzoic acidsCarbonic Anhydrase II (hCA II)Cyclohexanone-substituted derivativeKI = 18.78 ± 0.09 nM nih.gov

This table presents data for benzoic acid derivatives to illustrate the potential of this scaffold as a source of enzyme inhibitors. The specific derivatives shown are not directly derived from this compound but demonstrate the activity of the broader class.

Synthetic Strategies for Complex this compound Derivatives

The synthesis of more complex derivatives from this compound primarily involves the modification of its carboxylic acid group to form amides and esters. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Amide Synthesis: The formation of amides from this compound can be achieved through several standard synthetic protocols. A common method involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. libretexts.org Coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) are effective for this transformation. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the corresponding amide. wikipedia.org Boronic acid-based catalysts have also been shown to facilitate direct amidation between carboxylic acids and amines under mild conditions. organic-chemistry.org

Ester Synthesis: The most common method for synthesizing esters from this compound is the Fischer esterification. blogspot.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. blogspot.comtcu.edu The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. For sterically hindered benzoic acids, alternative methods may be required. The use of solid acid catalysts, such as zirconium/titanium oxides, has also been reported for the esterification of benzoic acid derivatives. mdpi.com

The following table outlines general synthetic approaches for the preparation of amide and ester derivatives of benzoic acids.

Derivative TypeReaction Name/TypeKey ReagentsGeneral Conditions
AmideAcyl Chloride Formation & AminationThionyl chloride (SOCl₂), Amine (R-NH₂)1. Reflux with SOCl₂. 2. Reaction with amine. wikipedia.org
AmidePeptide CouplingCoupling agent (e.g., DMT/NMM/TsO⁻), AmineRoom temperature or gentle heating in a suitable solvent. nih.gov
EsterFischer EsterificationAlcohol (R-OH), Acid catalyst (e.g., H₂SO₄)Refluxing with excess alcohol. blogspot.comtcu.edu
EsterSolid Acid CatalysisAlcohol (R-OH), Zr/Ti solid acidRefluxing with the catalyst. mdpi.com

Preparation of Halogenated and Other Substituted Analogs

The synthesis of halogenated analogs of this compound can be extrapolated from established methods for the parent compound, 2-methylbenzoic acid. Direct halogenation of the aromatic ring is a primary strategy, with the position of substitution influenced by the directing effects of the existing alkyl and carboxyl groups.

For instance, the bromination of 2-methylbenzoic acid has been achieved using reagents like 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione in concentrated sulfuric acid, yielding the 5-bromo derivative in high yield. chemicalbook.com An alternative method involves reacting 2-methylbenzoic acid with bromine in concentrated sulfuric acid, which produces a mixture of 5-bromo and 3-bromo isomers. chemicalbook.com

The synthesis of 5-iodo-2-methylbenzoic acid, another key analog, can be performed through various routes. google.com One industrial process involves the iodination of 2-methylbenzoic acid in the presence of a microporous compound (like a zeolite catalyst), iodine, an oxidizing agent, and acetic anhydride. google.com This method is noted for its efficiency and the high purity of the resulting product. google.comgoogle.com Traditional methods, such as the Sandmeyer reaction, involve multiple steps including nitration, reduction, and diazotization, which can be cumbersome and present safety challenges. google.com

The table below summarizes representative methods for the halogenation of the closely related 2-methylbenzoic acid scaffold.

Table 1: Synthesis Methods for Halogenated 2-Methylbenzoic Acid Analogs

Target Compound Starting Material Reagents Key Findings Reference(s)
5-Bromo-2-methylbenzoic acid 2-Methylbenzoic acid 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione, conc. H₂SO₄ Yielded 88% of the desired product. chemicalbook.com
5-Bromo-2-methylbenzoic acid 2-Methylbenzoic acid Bromine, conc. H₂SO₄ Produced a mixture of 5-bromo and 3-bromo isomers (62:38 ratio). chemicalbook.com

Incorporation into Fused Heterocyclic Architectures

The carboxylic acid functional group of this compound is a key handle for its incorporation into more complex molecular frameworks, including fused heterocyclic systems. While specific examples detailing the use of this compound as a precursor for fused heterocycles are not extensively documented in the provided literature, the synthetic routes are well-established in organic chemistry.

Generally, the benzoic acid can be activated, for example, by converting it to an acid chloride. This reactive intermediate can then undergo intramolecular or intermolecular cyclization reactions with appropriate nucleophiles to form a variety of heterocyclic rings. The synthesis of the parent compound, 2-propoxy-5-methylbenzoic acid, has been achieved via two primary routes starting from p-cresotinic acid, with the preferred method involving esterification, propylation of the hydroxyl group, and subsequent hydrolysis. nist.govnih.gov This multi-step synthesis provides the core structure, which is then available for further derivatization into fused systems. nist.govnih.gov

Computational Design Principles for Novel Analog Generation

Computational chemistry provides powerful tools to guide the rational design of novel analogs of this compound. These methods accelerate the drug discovery process by predicting the properties and potential activity of new molecules before their synthesis, saving time and resources. The two main branches of this approach are ligand-based and structure-based drug design.

Ligand-Based Drug Design and Structure-Based Drug Design Approaches

Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD) are two cornerstone strategies in computer-aided drug design (CADD). nih.govresearchgate.net

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, such as an enzyme or receptor. nih.gov This structure is typically determined through experimental techniques like X-ray crystallography or NMR spectroscopy. nih.gov If an experimental structure is unavailable, a computational model can be generated via homology modeling, using the known structure of a related protein as a template. nih.gov With the target structure in hand, computational docking can be used to predict how designed analogs of this compound would bind to the active site, allowing for the optimization of interactions to improve potency and selectivity. nih.govnih.gov

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target is unknown. researchgate.neteurekaselect.com This approach utilizes the knowledge of a set of existing molecules (ligands) that are known to be active. researchgate.net By analyzing the common structural features and properties of these active compounds, a pharmacophore model can be developed. nih.gov This model represents the essential steric and electronic features required for biological activity. Novel analogs of this compound can then be designed to fit this pharmacophore model.

Bioisosteric Replacement and Scaffold Diversity Strategies

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its pharmacological and pharmacokinetic properties. spirochem.comresearchgate.net It involves substituting one functional group or atom with another that has similar physical or chemical properties, without significantly disrupting the desired biological activity. spirochem.com This can enhance metabolic stability, improve absorption, or reduce toxicity. spirochem.com

For this compound, several bioisosteric replacements could be considered. The carboxylic acid group, for example, is often replaced by other acidic functionalities like a tetrazole, which can mimic its acidity and binding properties but with increased lipophilicity and metabolic stability. researchgate.net The isopropoxy and methyl groups could also be replaced to explore the structure-activity relationship. For instance, replacing hydrogen with fluorine is a common isosteric substitution used to alter electronic properties and block metabolic oxidation. u-tokyo.ac.jp

Table 2: Potential Bioisosteric Replacements for Functional Groups in this compound

Original Group Potential Bioisostere(s) Rationale Reference(s)
Carboxylic Acid (-COOH) Tetrazole, Sulfonamide Mimics acidity and hydrogen bonding; can improve stability and lipophilicity. researchgate.net
Hydrogen (-H) on ring Fluorine (-F) Similar size; alters electronic properties and can block metabolism. u-tokyo.ac.jp
Methyl (-CH₃) Amino (-NH₂), Hydroxyl (-OH), Chlorine (-Cl) Can explore electronic and steric effects on binding and activity. u-tokyo.ac.jp

Scaffold diversity or "scaffold hopping" is a more advanced design strategy that involves replacing the central molecular core of a molecule while retaining the key functional groups responsible for biological activity. nih.gov This approach is used to discover new classes of compounds with potentially novel intellectual property, improved properties, and different side-effect profiles. spirochem.com For example, a research effort on PDE5 inhibitors successfully "hopped" from a 2,4-diaminoquinazoline scaffold to a 2,6-diaminopurine (B158960) core, leading to new compounds with improved solubility and potent activity. nih.gov Applying this principle, the benzoic acid core of this compound could be replaced with various heterocyclic or carbocyclic scaffolds to generate structurally novel analogs.

Advanced Spectroscopic and Structural Characterization of 5 Isopropoxy 2 Methylbenzoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering deep insights into the molecular framework of 5-Isopropoxy-2-methylbenzoic acid.

One-Dimensional NMR Analysis (¹H NMR, ¹³C NMR)

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the isopropoxy group, the methyl group, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The isopropoxy group, being an electron-donating group, will influence the positions of the aromatic protons. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a downfield position (around 170 ppm). The aromatic carbons show a range of chemical shifts depending on their substitution pattern. The carbons of the isopropoxy and methyl groups will appear in the aliphatic region of the spectrum. The chemical shifts can be predicted based on data from analogous substituted benzoic acids. rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and may vary from experimental data.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)>10 (broad s)~172
Aromatic CH (C3)~7.0-7.2 (d)~118-120
Aromatic CH (C4)~6.8-7.0 (dd)~115-117
Aromatic CH (C6)~7.8-8.0 (d)~128-130
Isopropoxy CH~4.5-4.7 (septet)~70-72
Isopropoxy CH₃~1.3-1.4 (d)~21-23
Methyl (-CH₃)~2.5-2.6 (s)~20-22
Quaternary Aromatic C1-~130-132
Quaternary Aromatic C2-~140-142
Quaternary Aromatic C5-~158-160

s = singlet, d = doublet, dd = doublet of doublets, septet = septet

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY)

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shifts of protons directly bonded to carbon atoms. This is invaluable for unambiguously assigning the proton and carbon signals of the aromatic ring and the isopropoxy and methyl groups of this compound. For example, it would show a cross-peak connecting the proton signal of the isopropoxy CH to the corresponding carbon signal. hmdb.cascience.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space interactions between protons that are in close proximity, which helps in determining the spatial arrangement of the substituents. For this compound, a NOESY spectrum could show correlations between the protons of the C2-methyl group and the C3-aromatic proton, confirming their adjacent positions on the ring. It could also reveal the preferred conformation of the isopropoxy group relative to the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netdocbrown.info For this compound, the IR spectrum would display characteristic absorption bands. The most prominent would be the broad O-H stretching vibration of the carboxylic acid, typically appearing in the range of 3300-2500 cm⁻¹. researchgate.netquora.com The C=O stretching vibration of the carbonyl group in the carboxylic acid gives a strong, sharp peak around 1700-1680 cm⁻¹. researchgate.netquora.com Additionally, C-O stretching vibrations for the ether linkage of the isopropoxy group and the carboxylic acid would be observed in the 1320-1210 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present. researchgate.netrsc.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch3300-2500Broad, Strong
CarbonylC=O stretch1700-1680Strong, Sharp
EtherC-O stretch~1250Strong
Carboxylic AcidC-O stretch1320-1210Medium
AromaticC-H stretch3100-3000Medium
AromaticC=C stretch1600-1450Medium to Weak
AlkylC-H stretch2980-2850Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound and insights into its structure through fragmentation analysis. miamioh.edu The molecular ion peak (M+) for this compound would be expected at m/z 194.1256, corresponding to the molecular formula C₁₁H₁₄O₃.

The fragmentation pattern in the mass spectrum gives valuable structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group or parts of it. For this compound, characteristic fragments would likely arise from:

Loss of a methyl group (-15 amu): From the isopropoxy group.

Loss of an isopropyl group (-43 amu): Cleavage of the ether bond.

Loss of a carboxyl group (-45 amu): Decarboxylation of the parent ion. docbrown.infosci-hub.se

Loss of the isopropoxy group (-59 amu): Cleavage of the C-O ether bond.

Analysis of these fragments helps to confirm the presence and connectivity of the isopropoxy, methyl, and benzoic acid moieties. researchgate.netfu-berlin.de

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. While a crystal structure for this compound itself is not publicly available, the technique is crucial for understanding how its analogs interact with biological targets.

Structural Analysis of Enzyme-Inhibitor Complexes

The study of enzyme-inhibitor complexes via X-ray crystallography provides a static snapshot of how a molecule like this compound or its analogs might bind to an enzyme's active site. biologiachile.clnih.gov This information is vital for structure-based drug design.

For instance, crystallographic studies of enzymes in complex with benzoic acid derivatives have revealed key interactions. nih.govwikipedia.org The carboxylate group of the inhibitor often forms hydrogen bonds or salt bridges with positively charged or polar amino acid residues (e.g., Arginine, Lysine, or Serine) in the active site. The aromatic ring can engage in hydrophobic interactions or π-stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. The isopropoxy and methyl substituents of this compound would be expected to occupy specific hydrophobic pockets within the active site, contributing to the binding affinity and selectivity of the inhibitor. Understanding these interactions at an atomic level is critical for designing more potent and specific enzyme inhibitors. nih.govwikipedia.org

Elusive Crystal Structures: The Challenge of Incorporating this compound into Metal-Organic Frameworks

Despite significant interest in the design and synthesis of novel Metal-Organic Frameworks (MOFs) with tailored properties, a comprehensive crystallographic and spectroscopic analysis of frameworks incorporating this compound remains conspicuously absent from the scientific literature. While the strategic functionalization of benzoic acid linkers is a well-established method for tuning the structure and function of MOFs, the specific derivative, this compound, appears to be an uncharted linker in the vast landscape of reticular chemistry.

The pursuit of new MOF architectures is driven by their potential applications in gas storage, separation, and catalysis. The selection of the organic linker is a critical design parameter, influencing the resulting framework's topology, pore size, and chemical environment. Benzoic acid and its derivatives are frequently employed as linkers due to their robust coordination chemistry with various metal ions. The introduction of substituents onto the benzene ring, such as the isopropoxy and methyl groups in this compound, is a key strategy for creating MOFs with unique structural features and enhanced performance.

However, a thorough search of crystallographic databases and the broader scientific literature reveals no reported crystal structures of MOFs constructed using this compound as a primary or secondary building block. This absence of data prevents a detailed discussion of its crystallographic insights within MOFs, as requested.

Spectroscopic and Physicochemical Properties of Analogous Compounds

In the absence of experimental data for this compound, an examination of its close analogs can provide some predictive insights into its potential behavior and characteristics. Spectroscopic and physicochemical data for structurally related benzoic acid derivatives are available and offer a comparative basis.

Table 1: Physicochemical Properties of this compound and Its Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₁H₁₄O₃194.23
2-Methylbenzoic acidC₈H₈O₂136.15
5-Methoxy-2-methylbenzoic acidC₉H₁₀O₃166.17
5-Amino-2-methylbenzoic acidC₈H₉NO₂151.16

This table presents basic physicochemical properties of the target compound and its selected analogs.

Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are crucial for the unambiguous characterization of a compound. While predicted spectra for this compound can be computationally generated, experimentally obtained data for its analogs provide a more reliable reference.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peaks/Signals
¹H NMRSignals corresponding to aromatic protons, methyl protons, and isopropoxy protons are expected.
¹³C NMRResonances for carboxylic acid carbon, aromatic carbons, methyl carbon, and isopropoxy carbons are anticipated.
IR SpectroscopyCharacteristic absorption bands for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether), and aromatic C-H stretches would be present.
Mass SpectrometryA molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.

This table outlines the expected spectroscopic features for this compound based on its chemical structure. The exact chemical shifts and peak positions would require experimental verification.

Crystallographic Insights into MOFs with Benzoic Acid Linkers

While no specific data exists for MOFs with this compound, the broader family of MOFs constructed from benzoic acid derivatives offers valuable insights into their potential structural chemistry. The coordination of the carboxylate group with metal ions or clusters is the primary interaction that drives the formation of these frameworks.

For instance, the use of simple benzoic acid as a modulator in the synthesis of well-known MOFs like UiO-66 has been shown to influence crystal growth and introduce defects, thereby altering the material's properties. This highlights the significant role that even simple benzoic acid derivatives can play in MOF synthesis.

Computational Chemistry and Theoretical Studies of 5 Isopropoxy 2 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. These methods provide insights that are complementary to experimental findings.

Density Functional Theory (DFT) Investigations of Reaction Energetics and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 5-Isopropoxy-2-methylbenzoic acid, DFT could be employed to calculate the energetics of potential reactions, such as its synthesis or degradation pathways. By mapping the potential energy surface, researchers can identify stable intermediates and the transition states that connect them. This allows for the determination of reaction barriers (activation energies), which are crucial for understanding reaction kinetics. However, no specific DFT studies on the reaction energetics or transition states involving this compound have been published.

Molecular Orbital Analysis and Electrostatic Potential Mapping

Molecular Orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's reactivity. The energy and spatial distribution of these frontier orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

An electrostatic potential (ESP) map visualizes the total charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, one would expect negative potential around the carboxylic acid's oxygen atoms and a more positive potential near the acidic hydrogen. No specific MO analyses or ESP maps for this compound are available in the literature.

Molecular Modeling and Simulation for Intermolecular Interactions

Molecular modeling and simulations are critical for understanding how a molecule interacts with its environment, particularly with biological macromolecules like proteins.

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This method is instrumental in drug discovery for screening potential drug candidates. While this compound is listed as part of a library of compounds that are potential protein kinase inhibitors, specific docking studies detailing its binding mode, affinity scores, or interactions with amino acid residues of any particular protein target have not been reported. google.com

Molecular Dynamics (MD) Simulations of Ligand-Receptor Systems

Following a docking study, Molecular Dynamics (MD) simulations can be used to study the stability and dynamics of the ligand-receptor complex over time. MD simulations provide a more realistic model by incorporating the flexibility of both the ligand and the protein, as well as the surrounding solvent. This allows for the refinement of binding poses and the calculation of binding free energies. There are currently no published MD simulation studies for complexes involving this compound.

In Silico Prediction of Physicochemical Descriptors Relevant to Research Applications

In silico methods are used to predict various physicochemical properties of a molecule based on its structure. These descriptors are vital for assessing a compound's potential as a drug candidate (drug-likeness) and for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted Physicochemical Properties

Physicochemical DescriptorPredicted Value
Molecular Weight194.23 g/mol
LogP (octanol-water partition coefficient)~2.8 - 3.2
Topological Polar Surface Area (TPSA)46.53 Ų
Number of Hydrogen Bond Donors1
Number of Hydrogen Bond Acceptors3
Number of Rotatable Bonds3

These values are generated by computational models and are for informational purposes only.

Computational Methodologies for pKa Estimation

The acid dissociation constant (pKa) is a critical parameter for understanding the chemical behavior of a molecule like this compound in various environments. Computational chemistry offers powerful tools for predicting pKa values, providing insights that complement experimental measurements. These methods are broadly based on calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent. mdpi.com

Several quantum mechanical-based approaches are employed for this purpose. A common strategy involves calculating the free energy of the acid and its conjugate base in both the gas phase and in solution, using a thermodynamic cycle. dntb.gov.ua Density Functional Theory (DFT) has become a popular and reliable method for these calculations. mdpi.com The choice of functional and basis set is crucial for accuracy. For instance, functionals like CAM-B3LYP, PBEPBE, TPSSTPSS, and B3PW91 have been tested for pKa determination of benzoic acid derivatives. nih.gov These are often paired with a basis set such as 6-311+G(d,p) to provide a good balance between accuracy and computational cost. nih.gov

To model the aqueous environment, continuum solvation models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are frequently used. mdpi.comnih.gov These models simulate the bulk solvent effect on the solute. For greater accuracy, some studies incorporate explicit water molecules into the calculation, which can form hydrogen bonds with the carboxylic acid group and its corresponding anion, providing a more realistic microsolvation environment. nih.gov

Table 1: Computational Methods for pKa Prediction of Benzoic Acid Derivatives

Method CategorySpecific ApproachKey Features
Quantum Mechanics Density Functional Theory (DFT)Calculates electronic structure and energies. Requires selection of a functional (e.g., CAM-B3LYP, B3PW91, M06-2X) and a basis set (e.g., 6-311+G(d,p)). nih.govcuny.edu
Solvation Models Implicit (Continuum) ModelsSimulates the solvent as a continuous medium with specific dielectric properties. Examples include SMD and PCM. mdpi.comnih.gov
Explicit ModelsIncludes one or more solvent molecules directly in the quantum mechanical calculation to model specific interactions like hydrogen bonding. nih.gov
Thermodynamic Cycles Isodesmic ReactionsUses a reference compound with a known experimental pKa to calculate the relative pKa of the target molecule, which can help cancel out systematic errors. dntb.gov.uaacs.org
Hybrid/Empirical Quantitative Structure-Property Relationship (QSPR)Develops statistical models that correlate calculated molecular descriptors with experimental pKa values. researchgate.net

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be adopted through rotation about single bonds. Mapping the potential energy landscape reveals the relative stabilities of these conformers and the energy barriers separating them.

For substituted benzoic acids, a key conformational feature is the orientation of the carboxylic acid group relative to the benzene (B151609) ring. The rotation around the C(ring)-C(carboxyl) bond determines the planarity of the molecule. In benzoic acid itself, the planar conformation is the most stable. researchgate.net However, for ortho-substituted derivatives like this compound, steric hindrance between the substituents (the methyl and isopropoxy groups) and the carboxylic acid group can lead to non-planar ground state structures. researchgate.net

Another significant degree of freedom is the rotation within the isopropoxy group and the orientation of the carboxylic acid's hydroxyl proton, which can exist in cis or trans forms relative to the carbonyl oxygen. The trans conformer is generally more stable for carboxylic acids. researchgate.net

Computational methods, particularly DFT using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to perform these analyses. researchgate.net A potential energy surface scan is conducted by systematically changing specific dihedral angles (e.g., the angle defining the rotation of the isopropoxy group or the carboxylic acid group) and calculating the energy at each step. This process identifies energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers to rotation. The collection of these minima and the pathways between them constitutes the molecule's energy landscape. researchgate.net The study of related molecules shows that even small energy differences (less than 2 kcal/mol) between conformers can mean that multiple conformations are accessible at room temperature, suggesting a dynamic structure. ethz.ch

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. thieme-connect.com For benzoic acid derivatives, QSAR studies have been instrumental in understanding and predicting activities such as antimicrobial and herbicidal effects. nih.govresearchgate.net

The fundamental principle of QSAR is that the variation in the biological activity of a group of structurally related compounds, like derivatives of benzoic acid, is dependent on the changes in their molecular properties. These properties are quantified by molecular descriptors, which can be categorized as topological, electronic, steric, or thermodynamic.

In QSAR studies on benzoic acid derivatives, various descriptors have been found to govern their antimicrobial activity. nih.govnih.gov These include:

Topological descriptors: These describe the atomic connectivity and shape of the molecule. Examples include the valence first-order molecular connectivity index (¹χv), Kier's first and alpha first-order shape indices (κ₁ and κα₁), and the Balaban topological index (J). nih.govthieme-connect.com Second-order molecular connectivity indices (²χ and ²χv) have also been shown to be important. nih.gov

Physicochemical descriptors: Parameters like the logarithm of the partition coefficient (MlogP), which describes lipophilicity, are often crucial for modeling how a compound interacts with biological membranes. thieme-connect.com

A typical QSAR study involves synthesizing a series of derivatives, measuring their biological activity (e.g., minimum inhibitory concentration, MIC), calculating a wide range of molecular descriptors for each compound, and then using statistical methods like multiple linear regression to build a model. The resulting equation provides a quantitative relationship between the descriptors and the activity. For example, a QSAR model for p-hydroxy benzoic acid derivatives indicated that their antimicrobial activity was governed by a combination of topological and shape indices. nih.gov These models not only help in understanding the mechanism of action but also guide the design of new, more potent compounds.

Table 2: Examples of Descriptors Used in QSAR Studies of Benzoic Acid Derivatives

Descriptor TypeDescriptor NameSymbolInformation EncodedReference
Topological Valence First Order Molecular Connectivity Index¹χvDescribes molecular branching and complexity, considering atom valence states. nih.gov
Second Order Molecular Connectivity Index²χEncodes information about two-bond path fragments within the molecule. nih.gov
Shape Kier's Alpha First Order Shape Indexκα₁Relates to molecular shape and flexibility based on atom counts and alpha values. nih.govthieme-connect.com
Topological Balaban Topological IndexJA distance-based index that reflects the degree of branching in a molecule. thieme-connect.com
Physicochemical Partition CoefficientMlogPMeasures the lipophilicity of the molecule, indicating its ability to cross cell membranes. thieme-connect.com

Applications and Emerging Roles in Advanced Chemical Science

5-Isopropoxy-2-methylbenzoic Acid as a Versatile Synthetic Building Block

The unique substitution pattern of this compound, featuring an isopropoxy group, a methyl group, and a carboxylic acid function on a benzene (B151609) ring, makes it a valuable starting material for the construction of more complex molecular architectures.

Precursor in Fine Chemical Synthesis and Specialty Chemicals

The primary documented application of this compound is as an intermediate in the multistep synthesis of complex organic molecules, particularly in the field of medicinal chemistry. It serves as a key building block in the preparation of certain protein kinase inhibitors. google.comgoogle.com These inhibitors are a class of specialty chemicals with significant therapeutic potential.

In the synthesis of these inhibitors, this compound is utilized in the construction of a substituted isoindolinone core. This is achieved through a series of reactions where the carboxylic acid functionality and the aromatic ring of the molecule are modified to build the final complex heterocyclic structure. The isopropoxy and methyl groups on the benzoic acid ring are crucial for the specific substitution pattern of the final product, which in turn influences its biological activity. google.comgoogle.com

Role of this compoundResulting Compound ClassApplication
Intermediate/Building BlockSubstituted Isoindolinone DerivativesProtein Kinase Inhibitors

Intermediate in the Preparation of Advanced Organic Materials

While this compound has demonstrated its utility in the synthesis of fine chemicals, its application as an intermediate in the preparation of advanced organic materials is not well-documented in current scientific literature. The potential for its use in creating novel polymers, dyes, or other functional materials remains an area for future investigation.

Coordination Chemistry and Ligand Design

The presence of a carboxylic acid group suggests that this compound could act as a ligand for metal ions. However, its potential in coordination chemistry and ligand design has not been extensively explored.

Chelation Properties and Metal Complexation Studies

There is a lack of published research on the chelation properties and metal complexation behavior of this compound. The steric hindrance from the adjacent methyl group and the electronic effects of the isopropoxy group could influence its coordination mode and the stability of any resulting metal complexes. Detailed studies are required to characterize these properties.

Integration into Metal-Organic Framework (MOF) Structures as Organic Linkers

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal nodes and organic linkers. Carboxylic acids are common organic linkers used in MOF synthesis. In principle, this compound could serve as a linker in the design of new MOFs. However, there are currently no reports of its use for this purpose. The specific geometry and electronic properties of this molecule could potentially lead to MOFs with unique structures and functionalities, representing an untapped area of materials science.

Catalysis and Organocatalysis

The application of this compound in the fields of catalysis and organocatalysis has not been reported in the scientific literature. While some benzoic acid derivatives can participate in or catalyze certain organic reactions, there is no evidence to date that this compound has been employed in such a capacity. Future research may uncover potential catalytic activities for this compound or its derivatives.

Contributions to Materials Science (e.g., MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. alfa-chemistry.comrsc.org The choice of both the metal center and the organic linker is crucial as it dictates the resulting structure, pore size, surface area, and ultimately, the functional properties of the MOF. berkeley.edumdpi.com Benzoic acid and its derivatives, particularly dicarboxylic and tricarboxylic acids, are among the most common and important organic linkers used in MOF synthesis. researchgate.netnih.gov

A prominent example is MOF-5, which is built from zinc oxide clusters (Zn₄O) and terephthalic acid (1,4-benzenedicarboxylic acid) linkers, resulting in a material with a very high surface area and porosity. nih.gov The functional groups on the benzoic acid linker can be modified to tune the properties of the MOF. For instance, introducing fluorine atoms can increase hydrophobicity researchgate.net, while other functional groups can provide specific binding sites for catalysis or sensing applications. nih.gov

Monocarboxylic acids like benzoic acid can also play a different role as "modulators" in MOF synthesis. Adding a modulator during synthesis can compete with the linker for coordination to the metal centers, leading to the formation of defects in the crystal structure. scispace.com These defects can increase the surface area and create more accessible catalytic sites, thereby enhancing the material's performance in applications like adsorption and catalysis. scispace.com

While the principles of using substituted benzoic acids as both primary linkers and modulators in MOF construction are well-established, there is no specific mention in the surveyed scientific literature of this compound being used for this purpose. Its structure as a monocarboxylic acid suggests it could potentially act as a modulator in a similar fashion to benzoic acid itself.

Future Research Directions and Unresolved Challenges

Development of More Efficient and Atom-Economical Synthetic Pathways

Future research should focus on the development of more sophisticated and greener synthetic strategies. This includes the exploration of catalytic C-O bond formation reactions that can directly couple the phenol (B47542) with isopropanol (B130326) or propene, minimizing waste and avoiding the use of stoichiometric reagents. Furthermore, investigating the synthesis of the core aromatic scaffold from biomass-derived feedstocks presents a long-term goal for enhancing the sustainability of its production. ucl.ac.ukresearchgate.netrsc.org

Parameter Traditional Williamson Ether Synthesis Potential Greener Alternative (Catalytic Alkylation)
Starting Materials 5-hydroxy-2-methylbenzoic acid, Isopropyl bromide, Base (e.g., NaOH)5-hydroxy-2-methylbenzoic acid, Isopropanol or Propene
Catalyst None (stoichiometric base)Heterogeneous acid or base catalyst
Byproducts NaBr, H₂OH₂O only
Atom Economy LowerHigher
Environmental Impact Use of alkyl halides, salt wasteReduced waste, potentially milder conditions

This table presents a comparative overview of a traditional synthesis method for the isopropoxy group and a potential greener alternative, highlighting the advantages of the latter in terms of efficiency and environmental impact.

Expansion of Derivatization Strategies and Functional Group Transformations

The utility of 5-isopropoxy-2-methylbenzoic acid as a chemical building block is intrinsically linked to the versatility of its derivatization. The three primary functional handles—the carboxylic acid, the aromatic ring, and the alkyl substituents—offer numerous possibilities for modification. While standard transformations of the carboxylic acid group, such as esterification and amidation, are well-established, a more comprehensive exploration of its conversion to other functionalities is warranted. mit.eduorganic-synthesis.com

Future research should systematically investigate the reactivity of the aromatic ring towards electrophilic substitution reactions. The interplay of the activating, ortho,para-directing methyl and isopropoxy groups, and the deactivating, meta-directing carboxylic acid group, presents a complex regiochemical landscape that is yet to be fully elucidated. Understanding and controlling the selectivity of these reactions is crucial for accessing a wider range of substituted derivatives. Additionally, methods for the selective functionalization of the methyl group, for instance, through radical halogenation, could further expand the synthetic utility of this scaffold.

Functional Group Potential Transformation Resulting Derivative Class Potential Applications
Carboxylic AcidEsterificationEstersLiquid crystals, Fragrances
Carboxylic AcidAmidationAmidesPharmaceutical intermediates
Carboxylic AcidReductionBenzyl (B1604629) alcoholsPolymer building blocks
Aromatic RingNitration/HalogenationSubstituted aromaticsAgrochemicals, Dyes
Methyl GroupRadical HalogenationBenzylic halidesFurther functionalization

This table summarizes potential derivatization strategies for this compound, the resulting classes of compounds, and their potential applications.

Deeper Elucidation of Complex Reaction Mechanisms and Stereocontrol

A significant gap in the current understanding of this compound chemistry lies in the detailed mechanistic elucidation of its reactions. While the general mechanisms for its synthesis and derivatization can be inferred from established organic chemistry principles, specific kinetic and thermodynamic studies are lacking. For instance, a deeper understanding of the factors governing the regioselectivity of electrophilic aromatic substitution would enable more precise synthetic control.

Furthermore, the introduction of chirality, either in the isopropoxy group (if a chiral isopropanol equivalent is used) or through derivatization of the scaffold, opens up avenues for stereoselective synthesis. Future research should explore the development of catalytic asymmetric methods for the synthesis and transformation of chiral analogs of this compound. This would be particularly relevant for its potential applications in medicinal chemistry, where stereochemistry often plays a critical role in biological activity.

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry offers a powerful toolkit for accelerating research and gaining deeper insights into the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures. mdpi.comarxiv.org Such studies can also be used to model reaction pathways and transition states, providing valuable information for optimizing reaction conditions and understanding reaction mechanisms. acs.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models represent another promising area for future computational work. researchgate.netnih.gov By developing models that correlate the structural features of this compound and its derivatives with their physicochemical properties (e.g., solubility, melting point) or biological activities, it may be possible to rationally design new compounds with desired characteristics. This predictive approach can significantly streamline the discovery and development of new materials and therapeutic agents.

Computational Method Predicted Properties/Insights Potential Impact
Density Functional Theory (DFT)Molecular geometry, electronic properties, reaction mechanismsOptimization of synthetic routes, interpretation of spectroscopic data
QSPR ModelingPhysicochemical properties (solubility, logP, etc.)Rational design of formulations and materials
QSAR ModelingBiological activity (e.g., enzyme inhibition)Guided synthesis of novel drug candidates
Molecular Dynamics (MD)Conformational analysis, intermolecular interactionsUnderstanding self-assembly in liquid crystals, binding to biological targets

This table outlines the potential applications of advanced computational methods in the study of this compound and the valuable insights they can provide.

Exploration of Novel Applications in Emerging Fields of Chemistry

While the use of this compound as an intermediate in the synthesis of protein kinase inhibitors and its potential in liquid crystal applications have been noted, its utility in other emerging fields of chemistry remains largely unexplored. nih.goved.gov The unique combination of a rigid aromatic core with flexible alkyl and alkoxy substituents makes it an interesting candidate for various materials science applications.

Future research should investigate the potential of incorporating this moiety into functional polymers, where it could influence properties such as thermal stability, solubility, and self-assembly. Its derivatives could also be explored as components of organic light-emitting diodes (OLEDs) or other organic electronic devices. In the realm of supramolecular chemistry, the carboxylic acid group provides a handle for forming well-defined hydrogen-bonded assemblies, which could be exploited for the construction of novel functional materials and host-guest systems.

Challenges in Scalable and Sustainable Synthesis of this compound and its Analogs

The transition from laboratory-scale synthesis to industrial production presents a number of challenges that must be addressed for this compound and its derivatives to find widespread application. topmostchemical.comcontractpharma.com These challenges include ensuring process safety, particularly when handling reactive intermediates, and maintaining high purity and batch-to-batch consistency. The cost-effectiveness of the synthesis is also a critical factor, which is closely tied to the efficiency of the chemical transformations and the cost of raw materials and reagents.

A key area for future research and development is the implementation of green chemistry principles to create more sustainable manufacturing processes. numberanalytics.comrasayanjournal.co.in This involves minimizing waste, reducing energy consumption, and using less hazardous solvents and reagents. The development of continuous flow processes could offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch manufacturing. topmostchemical.com Addressing these challenges will be crucial for the economically viable and environmentally responsible production of this compound and its analogs on a larger scale.

Q & A

Q. What safety protocols are recommended for handling 5-isopropoxy-2-methylbenzoic acid in laboratory settings?

When handling this compound, adhere to the following:

  • Personal Protective Equipment (PPE): Use nitrile gloves (inspected prior to use) and safety goggles. For high-concentration exposures, wear flame-retardant antistatic suits and respiratory protection (e.g., dust respirators) .
  • Engineering Controls: Implement local exhaust ventilation and closed systems to minimize airborne exposure. Safety showers and eye baths must be accessible .
  • Spill Management: Avoid drainage contamination; use inert absorbents for spills and dispose of waste per local regulations .

Q. What spectroscopic techniques are standard for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy: For structural elucidation of the aromatic protons and isopropoxy/methyl groups. Compare chemical shifts with analogs like 5-methoxy derivatives (e.g., 5-methoxy-2-mercaptobenzimidazole at δ 3.8 ppm for methoxy groups) .
  • HPLC-MS: To assess purity and confirm molecular weight (e.g., using HRMS with EI ionization for fragmentation patterns) .
  • IR Spectroscopy: Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can synthesis routes for this compound be optimized to improve yield and purity?

Optimization strategies include:

  • Reagent Selection: Use iodine in acetic anhydride for selective iodination, as demonstrated for 5-iodo-2-methylbenzoic acid (yield improvement via microporous catalysts) .
  • Purification Methods: Combine sublimation and crystallization to remove by-products. For analogs like 5-bromo-2-methoxybenzoic acid, column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
  • Reaction Monitoring: Employ TLC or in-situ FTIR to track intermediate formation (e.g., methoxy group introduction) .

Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?

  • DFT Calculations: Model transition states for nucleophilic substitution at the isopropoxy group. Compare with analogs like 2-iodo-5-methoxybenzoic acid (reactivity index ~0.92) .
  • Molecular Dynamics Simulations: Study solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .
  • SAR Analysis: Use QSAR models to correlate substituent effects (e.g., methoxy vs. isopropoxy) with biological activity .

Q. How can contradictions in reported biological activities of derivatives be resolved?

  • Dose-Response Studies: Test derivatives across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects, as seen in biofilm inhibition studies .
  • Metabolic Stability Assays: Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., cytochrome P450 interactions) .
  • Crystallographic Analysis: Resolve binding modes with target proteins (e.g., GroEL/ES inhibitors) to clarify structure-activity relationships .

Methodological Guidance

Q. What experimental design principles apply to studying the acid’s degradation under varying pH?

  • Controlled Variables: Maintain temperature (e.g., 25°C ± 0.5°C) and ionic strength (0.1 M buffer) .
  • Analytical Controls: Use UV-Vis spectroscopy (λmax ~270 nm for benzoic acids) to track degradation kinetics. Include internal standards (e.g., 4-nitrobenzoic acid) .
  • Statistical Validation: Apply ANOVA to compare degradation rates across pH 2–10, with triplicate measurements .

Q. How should researchers document synthetic procedures for reproducibility?

  • Step-by-Step Protocols: Detail equivalents of reagents (e.g., 1.2 eq. iodomethane for methoxy group introduction) and reaction times (e.g., 4 hr at 80°C) .
  • Characterization Data: Report melting points (e.g., 145–147°C for 5-iodo analogs) and chromatographic retention times .
  • Hazard Notes: Document exothermic peaks (DSC) and incompatibilities (e.g., strong oxidizers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.